
2,3-Dihydro-1,4-benzodithiin
Übersicht
Beschreibung
2,3-Dihydro-1,4-benzodithiin is a chemical compound with the molecular formula C8H8S2 . It has an average mass of 168.279 Da and a monoisotopic mass of 168.006744 Da .
Synthesis Analysis
The synthesis of chiral 2,3-Dihydro-1,4-benzodithiin and its derivatives has been reported . The synthesis involves the use of easily accessible chiral synthons benzyl 4-O-trifloxy-2,3-anhydro-b-l-ribopyranoside and benzyl 4-O-trifloxy-2,3-anhydro-a-d-ribopyranoside .
Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1,4-benzodithiin consists of a benzene ring with two sulfur atoms replacing two carbon atoms . The canonical SMILES representation of the molecule is C1CSC2=CC=CC=C2S1 .
Physical And Chemical Properties Analysis
2,3-Dihydro-1,4-benzodithiin has a density of 1.2±0.1 g/cm³, a boiling point of 269.1±20.0 °C at 760 mmHg, and a flash point of 123.0±18.8 °C . It has a molar refractivity of 50.1±0.3 cm³ and a molar volume of 135.2±3.0 cm³ . The compound has no hydrogen bond acceptors or donors, and no freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Medicine: Anticancer and Antimycotic Applications
2,3-Dihydro-1,4-benzodithiin derivatives have been explored for their potential in medicine, particularly as anticancer and antimycotic agents . These compounds have shown promise in inhibiting the growth of cancer cells and fungi, making them valuable for the development of new therapeutic drugs.
Agriculture: Fungicide Development
In the agricultural sector, these derivatives are being studied for their fungicidal properties . Their ability to protect crops from fungal infections could lead to more effective and safer agricultural practices.
Materials Science: Molecular Conductors
The compound’s derivatives have been used to synthesize nickel–dithiolene complexes fused with bulky cycloalkane substituents, which are applied in molecular conductors . This application is significant for the development of new materials with specific electrical properties.
Environmental Science: Pollution Mitigation
While direct applications in environmental science are not explicitly documented, the compound’s role in synthesizing biologically active derivatives suggests potential use in pollution mitigation strategies, such as the development of biosensors or the detoxification of environmental contaminants .
Chemical Engineering: Synthesis of Heterocyclic Compounds
2,3-Dihydro-1,4-benzodithiin is integral in the synthesis of heterocyclic compounds, which are crucial in various chemical processes and industrial applications . These compounds are essential in creating materials with unique chemical properties for diverse applications.
Pharmacology: Drug Development
The pharmacological potential of 2,3-Dihydro-1,4-benzodithiin is significant, with studies indicating its use in developing drugs with hypotensive activity, comparable to established medications like isoxsuprine . This opens up avenues for new treatments for cardiovascular diseases.
Biochemistry: Biological Activity Studies
In biochemistry, the focus is on understanding the biological activity of 2,3-Dihydro-1,4-benzodithiin derivatives. Their role in cellular processes and interactions with biological molecules is crucial for advancing our knowledge of cellular biology and developing biochemical tools .
Analytical Chemistry: Method Development
Finally, in analytical chemistry, 2,3-Dihydro-1,4-benzodithiin derivatives are used to develop new synthetic methods, which are vital for creating analytical reagents and developing novel analysis techniques .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodithiine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDHILKLKOQXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211509 | |
| Record name | Benzodithiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodithiin | |
CAS RN |
6247-55-8 | |
| Record name | Benzodithiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006247558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzodithiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 2,3-Dihydro-1,4-benzodithiins?
A1: A key method involves a one-pot reaction using readily available starting materials. Cyclohexanone derivatives react with ethane-1,2-dithiol in the presence of N-bromosuccinimide (NBS) in dichloromethane at 0°C. This approach provides good yields of the desired 2,3-Dihydro-1,4-benzodithiin product []. Another method utilizes a catalytic approach, employing bis-o-phenylene tetrasulfide as a benzodithiete equivalent in a [4+2] cycloaddition reaction with alkenes. This reaction is catalyzed by Mo(tfd)2(bdt), where tfd represents S2C2(CF3)2 and bdt represents S2C6H4 [].
Q2: Can the 2,3-Dihydro-1,4-benzodithiin structure be further functionalized?
A2: Yes, research demonstrates that introducing substituents on the core structure is possible. For instance, 2,3-dihydro-4aH-cyclohepta-1,4-dithiin can be reacted with triphenylmethyl tetrafluoroborate, followed by condensation with α-bromomalononitrile in pyridine. This sequence yields 5- and 7-(dicyanomethylene)-2,3-dihydrocyclohepta-1,4-dithiins, showcasing the feasibility of adding functional groups to the parent molecule [].
Q3: Are there any reported reactions of 2,3-Dihydro-1,4-benzodithiin with specific reagents?
A3: Yes, studies have explored the reactivity of 2,3-Dihydro-1,4-benzodithiin with sodium methoxide. While specific details about the reaction products and mechanism require further investigation, this research highlights the potential for chemical modification of the compound [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



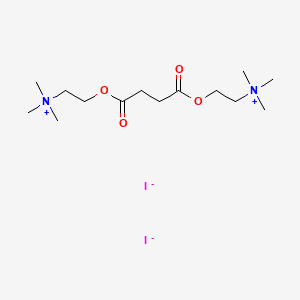

![N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B1209042.png)
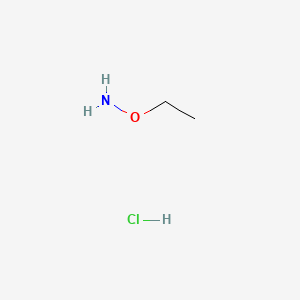
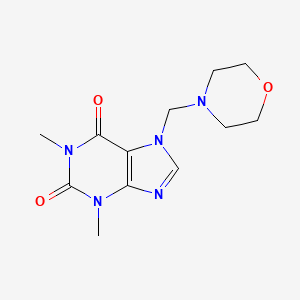



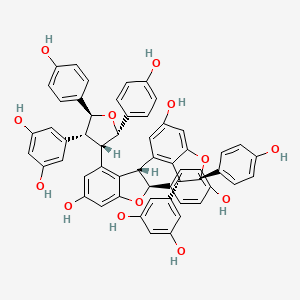
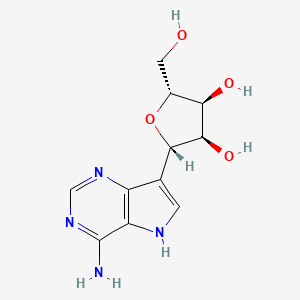
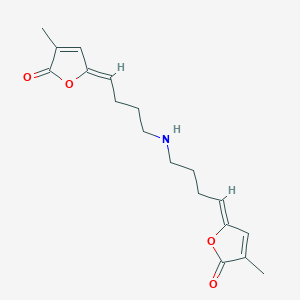
![4-[(3-Fluorophenyl)methyl-(3-pyridinylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1209060.png)
![N-(3,4-dimethylphenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1209061.png)
